Dimethyl 3-oxoadipate

organic synthesis purification process chemistry

Dimethyl 3-oxoadipate (C₈H₁₂O₅, MW 188.18), also designated dimethyl 3-oxohexanedioate or β-ketoadipic acid dimethyl ester, is a symmetrical 1,6-diester bearing a central β-keto group. The molecule exhibits a calculated XLogP3 of -0.300 and five hydrogen bond acceptor sites, reflecting moderate polarity and ester-group solvation capacity.

Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
CAS No. 5457-44-3
Cat. No. B1580918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-oxoadipate
CAS5457-44-3
Molecular FormulaC8H12O5
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)CC(=O)OC
InChIInChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3
InChIKeyCMGTZMRSJJKAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-oxoadipate (CAS 5457-44-3) Technical Baseline and Procurement Primer


Dimethyl 3-oxoadipate (C₈H₁₂O₅, MW 188.18), also designated dimethyl 3-oxohexanedioate or β-ketoadipic acid dimethyl ester, is a symmetrical 1,6-diester bearing a central β-keto group [1]. The molecule exhibits a calculated XLogP3 of -0.300 and five hydrogen bond acceptor sites, reflecting moderate polarity and ester-group solvation capacity . This functional arrangement—two terminal methyl ester moieties flanking a reactive methylene ketone core—distinguishes it from simple adipate diesters and underpins its utility as a bifunctional building block in multi-step organic synthesis [1].

Procurement Risk Alert: Why Dimethyl 3-oxoadipate Cannot Be Replaced by Common Diester Analogs


Dimethyl 3-oxoadipate occupies a precise structural niche: it is a six-carbon adipate backbone bearing a 3-oxo (β-keto) functionality, whereas close analogs either lack this ketone (e.g., dimethyl adipate) , possess shorter or longer carbon chains (e.g., dimethyl succinate or dimethyl 3-oxopimelate [1]), or carry alternative ester substituents (e.g., diethyl 3-oxoadipate ). The 3-oxo group enables unique C–C bond-forming reactions (Claisen condensations, Dieckmann cyclizations, and alkylations at the active methylene) that non-keto diesters cannot perform . Furthermore, the methyl esters confer higher volatility and reduced steric bulk compared to ethyl esters, directly impacting distillation purification, reaction kinetics, and downstream functional group interconversion . Substituting a generic diester or a differently substituted β-keto ester therefore alters both synthetic scope and physical processing—consequences that downstream protocols cannot absorb without re-optimization.

Quantitative Differentiation of Dimethyl 3-oxoadipate Against Its Closest Structural Analogs


Methyl vs. Ethyl Ester: Volatility and Boiling Point Differential Determines Distillation Feasibility

Dimethyl 3-oxoadipate exhibits a significantly lower normal boiling point (271.8 °C at 760 mmHg ) than its diethyl counterpart (290.8 °C at 760 mmHg [1]), a differential of 19.0 °C. The reduced boiling point directly translates into milder distillation conditions, lower energy input, and decreased thermal decomposition risk during post-reaction purification . Under reduced pressure, the compound boils at 122 °C (0.5 Torr) [2], whereas diethyl 3-oxoadipate boils at 65–70 °C (1e-3 Torr) —a higher vacuum requirement for the diethyl ester. This difference makes the dimethyl ester the preferred choice when vacuum capacity is limited or when scale-up demands straightforward fractional distillation.

organic synthesis purification process chemistry

Lipophilicity Contrast with Diethyl Ester Alters Solvent Partitioning and Chromatographic Behavior

Dimethyl 3-oxoadipate exhibits an XLogP3 of -0.300 , while diethyl 3-oxoadipate displays a substantially higher LogP of 1.01 [1]. This 1.31 log unit differential corresponds to approximately a 20-fold difference in octanol-water partition coefficient (P), indicating that the dimethyl ester is markedly more hydrophilic and partitions preferentially into aqueous phases. This property fundamentally impacts reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and membrane permeability in biological assays [2]. For analytical chemists requiring reproducible separation conditions, the dimethyl ester elutes earlier on C18 columns and requires different mobile-phase optimization compared to its ethyl analog.

analytical chemistry chromatography medicinal chemistry

Chain-Length Specificity: Dimethyl 3-oxoadipate vs. Dimethyl 3-oxopimelate in Synthetic Scaffolds

Dimethyl 3-oxoadipate (C₈, six-carbon adipate backbone) serves as a direct precursor to five-membered cyclic β-ketoesters via Dieckmann cyclization, whereas dimethyl 3-oxopimelate (C₉, seven-carbon pimelate backbone) undergoes cyclization to form six-membered rings [1]. The one-carbon chain-length differential (C₆ vs. C₇) is non-trivial: in heterocyclic synthesis, this dictates whether the product is a pyrrolidine-derived scaffold (5-membered) or a piperidine-derived scaffold (6-membered), fundamentally altering pharmacological properties and receptor-binding geometries . Physical property differences are also quantifiable: dimethyl 3-oxoadipate exhibits a boiling point of 271.8 °C (760 mmHg) and density of 1.175 g/mL (20 °C) [2], while dimethyl 3-oxopimelate boils at 115 °C (1 Torr) with density of 1.116 g/cm³ (predicted) [3].

medicinal chemistry heterocycle synthesis natural product synthesis

Commercial Purity Availability and Market-Supply Benchmarks for Research-Grade Procurement

Dimethyl 3-oxoadipate is commercially available from multiple suppliers at a minimum purity specification of 95% , with some vendors offering 98% purity grade [1]. This purity tier positions it as a research-grade intermediate suitable for synthetic applications requiring moderate-to-high purity without the premium pricing of ≥99% specialty grades. In contrast, diethyl 3-oxoadipate is listed at 98% purity but with extended lead times (14 days) [2], indicating potentially lower stock availability and slower procurement cycles. Dimethyl 3-oxopimelate and related 3-oxopimelate esters appear with less commercial presence and fewer established suppliers [3], implying higher procurement friction and longer sourcing timelines.

chemical procurement quality assurance supply chain

Scalable HPLC Analytical Methodology with Validated Reverse-Phase Conditions

A validated reverse-phase HPLC method for dimethyl 3-oxoadipate has been established using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The method is documented as scalable for preparative separation and suitable for impurity isolation, with the option to substitute phosphoric acid with formic acid for MS-compatible applications [1]. This represents a pre-optimized analytical solution that reduces method-development time for quality control laboratories. While a comparable HPLC separation protocol exists for diethyl 3-oxoadipate [2], the dimethyl ester method is explicitly characterized as applicable to pharmacokinetic studies, expanding its utility beyond routine purity assessment [1].

analytical method development quality control HPLC

Stability Under Recommended Storage Conditions and Solution-State Handling Parameters

Dimethyl 3-oxoadipate is reported as stable under recommended storage conditions at room temperature and also specified for storage at 2–8 °C for long-term preservation [1]. For stock solution preparation, the compound may be warmed to 37 °C with ultrasonic bath oscillation to enhance solubility [2], and solutions stored at -80 °C remain usable for up to 6 months, while -20 °C storage limits usage to 1 month [2]. These defined solution-stability parameters provide actionable guidance for laboratory inventory management. In contrast, diethyl 3-oxoadipate requires storage under freezer conditions (-20 °C) in sealed dry containers , indicating greater sensitivity to ambient conditions and imposing stricter cold-chain requirements.

compound storage stability laboratory handling

Application Scenarios for Dimethyl 3-oxoadipate (CAS 5457-44-3) Based on Quantitative Differentiation Evidence


Synthesis of Five-Membered Heterocyclic Scaffolds via Dieckmann Cyclization

The C₆ adipate backbone of dimethyl 3-oxoadipate undergoes intramolecular Dieckmann cyclization to yield five-membered cyclic β-ketoesters [1]. This reaction pathway is not accessible to dimethyl adipate (lacks the β-keto group) and would yield a six-membered product if dimethyl 3-oxopimelate were substituted [2]. Procurement of the correct diester is essential when the target pharmacophore requires a 5-membered ring core, as chain-length modifications alter the final ring size and associated biological activity.

Process Development Requiring Routine Distillation Purification

With a normal boiling point of 271.8 °C (vs. 290.8 °C for the diethyl analog) [3], dimethyl 3-oxoadipate can be distilled under milder conditions, reducing thermal decomposition risk and energy input during post-reaction purification. This 19 °C differential makes it the preferred choice for process chemistry groups operating at pilot scale or with limited high-vacuum capabilities.

Analytical Method Development and Pharmacokinetic Studies

A pre-optimized reverse-phase HPLC method exists for dimethyl 3-oxoadipate using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase, and the method is documented as scalable for preparative separation and suitable for pharmacokinetic applications [4]. The compound's XLogP3 of -0.300 positions it as a relatively hydrophilic β-keto diester, useful as a reference standard or internal standard in bioanalytical assays.

Laboratory-Scale Synthetic Intermediate with Defined Storage Stability

Dimethyl 3-oxoadipate is stable under recommended room-temperature storage conditions and can be maintained at 2–8 °C for long-term preservation [5]. Stock solutions prepared in appropriate solvents remain usable for 6 months at -80 °C [5], enabling pre-aliquoting and reducing thaw-freeze cycle degradation. These defined parameters support reproducible synthetic planning and minimize material waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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